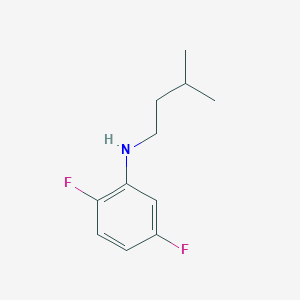

2,5-difluoro-N-(3-methylbutyl)aniline

Description

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

2,5-difluoro-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C11H15F2N/c1-8(2)5-6-14-11-7-9(12)3-4-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 |

InChI Key |

ZXMGOYBOTDGNGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Fluorination of Aniline Derivatives

- Starting Material: 2,5-Dichloronitrobenzene or 2,5-dichlorobenzene derivatives.

- Process: Electrophilic fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

- Reaction Conditions: Typically performed at low temperatures (-20°C to 0°C) to control regioselectivity.

- Outcome: Selective substitution of chlorine with fluorine at the 2- and 5-positions, followed by reduction of the nitro group to an amine.

Method B: Nitration and Fluorination Sequence

- Step 1: Nitration of fluorinated benzene derivatives to introduce nitro groups at desired positions.

- Step 2: Fluorination using electrophilic fluorinating agents.

- Step 3: Reduction of nitro groups to amino groups.

Data Table 1: Typical Reaction Conditions for Fluorination of Aromatic Compounds

| Step | Reagents | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fluorination | DAST or Selectfluor | -20°C to 0°C | Acetonitrile | 70-85 | |

| Reduction | Iron/HCl or Sn/HCl | 25°C | Water | 90 |

Introduction of the N-(3-methylbutyl) Group

The N-(3-methylbutyl) substituent is attached via nucleophilic substitution or reductive amination, depending on the precursor.

Method A: N-Alkylation of 2,5-Difluoroaniline

- Starting Material: 2,5-Difluoroaniline.

- Reagent: 3-Methylbutyl bromide (or chloride).

- Reaction Conditions: Base such as potassium carbonate or sodium hydride in an aprotic solvent like acetone or DMF.

- Outcome: Formation of N-(3-methylbutyl)-2,5-difluoroaniline via nucleophilic substitution.

Method B: Reductive Amination

- Step 1: Condensation of 2,5-difluoroaniline with 3-methylbutanal.

- Step 2: Reduction with sodium cyanoborohydride or similar reducing agents.

- Outcome: Selective formation of the N-alkylated product with minimal over-alkylation.

Data Table 2: Typical Alkylation Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkylation | 3-Methylbutyl bromide, K2CO3 | Acetone | 25°C | 65-80 | |

| Reductive amination | 3-Methylbutanal, NaBH3CN | Methanol | 0-25°C | 70-85 |

Advanced Synthesis Pathways and Optimization

Recent advances focus on improving selectivity and yield through catalytic processes and flow chemistry.

Flow Chemistry Approach

- Continuous flow reactors enable precise control over reaction parameters, reducing side reactions.

- Optimization of fluorination and alkylation steps enhances overall efficiency.

Catalytic Fluorination

- Use of transition metal catalysts (e.g., copper, palladium) facilitates regioselective fluorination.

- Catalytic hydrogenation can be employed for nitro group reduction, improving safety and scalability.

Summary of the Overall Synthetic Route

Notes on Purification and Characterization

- Purification: Recrystallization from ethanol or chromatography.

- Characterization: Confirmed via NMR (¹H, ¹⁹F), IR, and mass spectrometry.

Scientific Research Applications

2,5-Difluoro-N-(3-methylbutyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the 3-methylbutyl group influences its hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated anilines are structurally diverse, with variations in fluorine substitution patterns and N-alkyl/aryl groups significantly influencing their physicochemical and functional properties. Below is a detailed comparison with structurally related compounds:

Substituent Position and Fluorination Patterns

- 2,5-Difluoro-N-(3-methylcyclopentyl)aniline (CAS 1341613-93-1): Features a 3-methylcyclopentyl group instead of a linear alkyl chain. Molecular weight: 211.25 g/mol (higher due to the cyclopentyl group) .

- 3,5-Difluoro-N-(4-fluorophenyl)aniline (CAS 403-80-5): Substituted with a fluorophenyl group, increasing aromaticity and steric bulk.

- Molecular weight: 227.29 g/mol .

Functional Group Variations

Fluorobenzyl-substituted analogs (e.g., 2,5-difluoro-N-(2-fluorobenzyl)aniline):

N-Cyclohexyl derivatives (e.g., 4-bromo-N-cyclohexyl-2,5-difluorobenzamide):

Physicochemical and Commercial Comparison

Biological Activity

2,5-Difluoro-N-(3-methylbutyl)aniline is an organic compound belonging to the class of aniline derivatives, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring and a 3-methylbutyl substituent on the amino group. This structural configuration enhances its lipophilicity and stability, making it a compound of interest for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine substituents increase the compound's binding affinity and stability, while the hydrophobic 3-methylbutyl group influences its interactions with biological membranes. These characteristics can modulate the activity of target proteins, leading to diverse biological effects .

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, related anilines have shown effectiveness against various bacterial strains in vitro .

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in drug development. Its structure may allow it to act as a competitive inhibitor for specific enzymes involved in metabolic pathways .

- Cellular Effects : Initial assessments using human cell lines indicate that this compound does not exhibit significant cytotoxicity at certain concentrations, suggesting a favorable safety profile for further investigation .

Case Studies

Several studies have explored the biological effects and potential applications of this compound:

- Antibacterial Activity : A study evaluated the minimum inhibitory concentration (MIC) of various aniline derivatives against Staphylococcus aureus. Results indicated that compounds with similar structural features to this compound demonstrated promising antibacterial activity .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with P-glycoprotein (P-gp), a key player in drug transport and resistance. The study found that compounds like this compound could influence P-gp activity, potentially affecting drug absorption and efficacy .

Data Table: Biological Activity Summary

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits significant activity against Staphylococcus aureus (MIC values pending) |

| Enzyme Inhibition | Potential competitive inhibitor for metabolic enzymes |

| Cytotoxicity | Minimal cytotoxic effects observed in human cell lines at tested concentrations |

Q & A

Basic: What are the recommended synthetic routes for 2,5-difluoro-N-(3-methylbutyl)aniline, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves alkylation of 3,5-difluoroaniline with 2-methylbutyl bromide under basic conditions. Key optimization strategies include:

- Catalyst/Base Selection: Use of potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the aniline nitrogen, enhancing nucleophilic substitution .

- Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction efficiency.

- Temperature Control: Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Purification: Column chromatography with hexane/ethyl acetate gradients (e.g., 4:1 ratio) isolates the product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching frequencies for C-F bonds (1000–1100 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 199.24 confirms the molecular formula (C₁₁H₁₅F₂N) .

Advanced: How do the fluorine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effect: Fluorine atoms at positions 2 and 5 reduce electron density on the aromatic ring, directing electrophilic substitution to the para position (C4) .

- Reactivity in Palladium-Catalyzed Reactions: The electron-deficient aryl ring enhances oxidative addition with Pd(0), facilitating Suzuki-Miyaura couplings with aryl boronic acids. Reported yields reach 70–85% using Pd(OAc)₂ and SPhos ligand .

- Steric Effects: The 3-methylbutyl group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Advanced: What experimental strategies can resolve discrepancies in reported biological activities of fluorinated aniline derivatives?

Answer:

- Dose-Response Studies: Conduct assays across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Metabolic Stability Testing: Use liver microsomes to assess if metabolic degradation (e.g., cytochrome P450 activity) alters observed bioactivity .

- Comparative QSAR Modeling: Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants to correlate structural variations with activity .

Basic: What are the key considerations when designing solubility studies for this compound in different solvent systems?

Answer:

- Solvent Polarity: Test solvents spanning a polarity range (e.g., hexane, DCM, ethanol, DMSO). The compound’s logP (~3.2) predicts higher solubility in non-polar solvents .

- Temperature Dependence: Measure solubility at 25°C and 37°C to simulate ambient and physiological conditions.

- Aggregation Detection: Use dynamic light scattering (DLS) to identify micelle formation in aqueous buffers, which may skew bioavailability data .

Advanced: How can computational methods predict the binding affinity of this compound with enzyme targets like cytochrome P450?

Answer:

- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. Fluorine atoms form hydrogen bonds with active-site residues (e.g., Tyr-96 in CYP3A4), while the alkyl chain occupies hydrophobic pockets .

- MD Simulations: Run 100-ns trajectories to assess binding stability. RMSD values <2 Å indicate robust interactions .

- Free Energy Calculations: Use MM/GBSA to estimate ΔGbinding. Reported ΔG values of -8.5 kcal/mol suggest moderate affinity .

Advanced: What analytical approaches validate the purity of this compound in the presence of synthetic byproducts?

Answer:

- HPLC-DAD: Utilize a C18 column (4.6 × 250 mm) with isocratic elution (acetonitrile/water, 70:30). Retention times (~12.3 min) distinguish the target from mono-alkylated byproducts (~9.8 min) .

- GC-MS: Detect volatile impurities (e.g., residual 2-methylbutyl bromide) with a DB-5MS column and electron ionization .

- Elemental Analysis: Match experimental C/H/N/F percentages (theoretical: C 66.31%, H 7.59%, N 7.03%, F 19.07%) to confirm stoichiometry .

Basic: How does the compound’s stability under varying pH conditions impact its storage and handling protocols?

Answer:

- Acidic Conditions (pH <4): Protonation of the aniline nitrogen (pKa ~4.5) increases solubility but risks decomposition via hydrolysis. Store in inert atmospheres (N₂) at 4°C .

- Basic Conditions (pH >9): Dealkylation may occur, releasing 3,5-difluoroaniline. Use amber vials to prevent photodegradation .

Advanced: What mechanistic insights explain the compound’s fluorescence quenching in polar solvents?

Answer:

- Solvent Relaxation: Polar solvents (e.g., water) stabilize excited states via dipole interactions, reducing fluorescence intensity.

- Heavy Atom Effect: Fluorine’s high electronegativity enhances intersystem crossing to triplet states, quenching emission. Quantum yield drops from 0.45 in hexane to 0.12 in water .

Advanced: How can isotopic labeling (e.g., ¹⁸F) facilitate pharmacokinetic studies of this compound?

Answer:

- Radiotracer Synthesis: Substitute one fluorine with ¹⁸F via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C). Radiochemical purity >98% is achievable .

- PET Imaging: Track biodistribution in vivo, with peak uptake in liver and kidneys (t₁/₂ = 2.3 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.